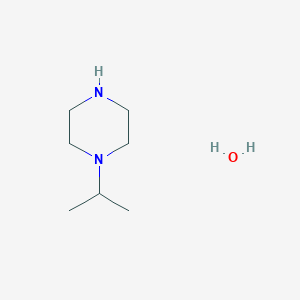

1-(Propan-2-yl)piperazine hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propan-2-ylpiperazine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.H2O/c1-7(2)9-5-3-8-4-6-9;/h7-8H,3-6H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCIBSXHQIVPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-(Propan-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-(propan-2-yl)piperazine, also known as 1-isopropylpiperazine. This compound serves as a crucial intermediate in the development of various pharmaceutical agents.[1][2] This document outlines a common synthetic route, purification methods, and detailed characterization parameters.

Physicochemical Properties

A summary of the key quantitative data for 1-(propan-2-yl)piperazine is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4318-42-7 | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 180-181 °C | [2][6] |

| Density | ~0.896 g/mL | |

| Refractive Index (n20/D) | 1.4710 | [2][6] |

| Solubility | Slightly soluble in water | [5][6] |

Synthesis of 1-(Propan-2-yl)piperazine

The synthesis of 1-(propan-2-yl)piperazine is typically achieved through the N-alkylation of piperazine. A common and straightforward method involves the direct reaction of piperazine with an isopropyl halide. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is often used.

Experimental Protocol: N-Alkylation of Piperazine

This protocol is a representative procedure based on general methods for the N-alkylation of piperazines.[7][8]

Materials:

-

Piperazine

-

2-Bromopropane (or 2-iodopropane)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (or another suitable polar aprotic solvent like DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an excess of piperazine (e.g., 3-5 equivalents) in anhydrous acetonitrile.

-

Addition of Base: Add a base such as potassium carbonate (e.g., 1.5 equivalents) to the solution. The base will neutralize the hydrohalic acid formed during the reaction.

-

Addition of Alkylating Agent: Slowly add 2-bromopropane (1 equivalent) to the stirred suspension at room temperature. The slow addition helps to control the exothermicity of the reaction and favor mono-substitution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Solvent Removal: Remove the acetonitrile from the filtrate by rotary evaporation.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acid. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(propan-2-yl)piperazine can be purified by fractional distillation under reduced pressure to yield the final product as a colorless to pale yellow liquid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(propan-2-yl)piperazine. The primary analytical techniques employed are nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While specific spectra are not provided here, the following outlines the expected features and sources for this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and the piperazine ring protons (typically seen as multiplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the different carbon environments in the molecule. A ¹³C NMR spectrum for 1-isopropylpiperazine is available in the SpectraBase database.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations from the alkyl groups and N-H stretching from the secondary amine in the piperazine ring. An FTIR spectrum for 1-isopropylpiperazine is available from Bio-Rad Laboratories, Inc.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 128.22 g/mol .

Signaling Pathways and Applications

1-(Propan-2-yl)piperazine is a building block in medicinal chemistry.[5] The piperazine moiety is a common scaffold in a wide range of biologically active compounds, targeting various receptors and enzymes. The specific signaling pathways involved would be dependent on the final drug molecule into which this intermediate is incorporated.

References

- 1. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Isopropyl piperazine, 99% 4318-42-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. 4318-42-7|1-Isopropylpiperazine| Ambeed [ambeed.com]

- 4. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

Physicochemical Properties of 1-(Propan-2-yl)piperazine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the available physicochemical data for 1-(Propan-2-yl)piperazine . Extensive searches for "1-(Propan-2-yl)piperazine hydrate" did not yield any specific experimental data or established properties for the hydrated form of this compound. The information presented herein pertains to the anhydrous parent compound. It is crucial to note that the physicochemical properties of a hydrated form would differ from the data presented below.

Introduction

1-(Propan-2-yl)piperazine, also known as 1-isopropylpiperazine, is a heterocyclic organic compound.[1][2] It is characterized by a piperazine ring with an isopropyl group attached to one of the nitrogen atoms.[2] This compound serves as a versatile building block in the synthesis of various molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties

The quantitative physicochemical data for 1-(Propan-2-yl)piperazine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][3][4] |

| Molecular Weight | 128.22 g/mol | [1][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 178 - 181 °C | [1][3][5] |

| Density | 0.896 - 0.9 g/mL | [1] |

| Refractive Index (n20/D) | 1.4710 | [3][5] |

| Solubility | Slightly soluble in water | [5] |

| Flash Point | 54.4 °C (closed cup) | |

| XLogP3 | 0.4 | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1-(Propan-2-yl)piperazine are not explicitly available in the reviewed literature. However, standard analytical methods would be employed for such characterizations. A general workflow for quality control and characterization is outlined below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1-Isopropyl piperazine, 99% 4318-42-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

A Comprehensive Technical Guide to 1-(Propan-2-yl)piperazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Propan-2-yl)piperazine, also commonly known as 1-isopropylpiperazine, is a substituted piperazine derivative that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties, such as improved solubility and basicity, which are often essential for drug candidates. This guide provides an in-depth overview of 1-(propan-2-yl)piperazine hydrate, focusing on its chemical identity, molecular structure, synthesis, and applications in drug development, supported by relevant experimental data and protocols.

Chemical Identification and Molecular Structure

While a specific CAS number for the hydrated form of 1-(propan-2-yl)piperazine is not distinctly cataloged, the anhydrous form is identified by CAS Number 4318-42-7 . For the hydrate, it is standard practice to use the CAS number of the anhydrous compound and specify the presence of water molecules.

The molecular structure of 1-(propan-2-yl)piperazine consists of a piperazine ring with an isopropyl group attached to one of the nitrogen atoms. The presence of the second nitrogen atom with a free secondary amine provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Molecular Formula (Anhydrous): C₇H₁₆N₂

Molecular Structure (Anhydrous):

The hydrated form incorporates one or more water molecules associated with the piperazine derivative, which can influence its physical properties such as melting point and solubility.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 1-(propan-2-yl)piperazine is presented below. This data is essential for its handling, characterization, and use in synthetic and analytical procedures.

| Property | Value |

| Molecular Weight | 128.22 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 180-181 °C |

| Density | 0.896 g/mL |

| Refractive Index | n20/D 1.4710 |

| Flash Point | 54.4 °C (closed cup) |

| Solubility | Slightly soluble in water |

| ¹H NMR | Peaks corresponding to isopropyl and piperazine ring protons |

| ¹³C NMR | Signals indicative of the carbon atoms in the isopropyl and piperazine moieties |

| FTIR | Characteristic peaks for N-H and C-N stretching |

| SMILES | CC(C)N1CCNCC1 |

| InChI Key | WHKWMTXTYKVFLK-UHFFFAOYSA-N |

Synthesis of 1-(Propan-2-yl)piperazine

The synthesis of 1-(propan-2-yl)piperazine can be achieved through several synthetic routes. The two primary methods are direct alkylation of piperazine and reductive amination.

Direct Alkylation of Piperazine

This method involves the reaction of piperazine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of piperazine is typically used.

Experimental Protocol: Mono-alkylation of Piperazine

-

Reaction Setup: In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Alkylating Agent: Slowly add 1 equivalent of 2-bromopropane to the stirred piperazine solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The resulting residue is partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation or column chromatography to yield 1-(propan-2-yl)piperazine.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and involves the reaction of piperazine with acetone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a reaction vessel, dissolve piperazine (1 equivalent) and acetone (1-1.2 equivalents) in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

-

Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Applications in Drug Development

The 1-(propan-2-yl)piperazine moiety is a key structural component in numerous active pharmaceutical ingredients (APIs). Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The piperazine ring often serves as a linker between different pharmacophoric groups, and the isopropyl group can provide steric bulk and modulate lipophilicity.

Substituted piperazines, including 1-isopropylpiperazine, are found in drugs targeting a variety of receptors and enzymes, and are investigated for their potential in treating central nervous system disorders, cancer, and infectious diseases.[1]

Analytical Methods for Characterization

Accurate and reliable analytical methods are crucial for the quality control of 1-(propan-2-yl)piperazine and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Analysis

Due to the lack of a strong chromophore, direct UV detection of 1-(propan-2-yl)piperazine can be challenging. Derivatization with a UV-active agent is often employed. Alternatively, universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.

Experimental Protocol: HPLC with Derivatization

-

Derivatization: React a known amount of the sample with a derivatizing agent (e.g., dansyl chloride) in an appropriate buffer to form a UV-active derivative.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is common.

-

Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivative.

-

-

Quantification: A calibration curve is generated using standards of the derivatized 1-(propan-2-yl)piperazine to quantify the analyte in the sample.

GC-MS Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 1-(propan-2-yl)piperazine.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection depending on the concentration.

-

Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization is standard.

-

Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the eluting compounds for identification.

-

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a reference standard for confirmation and quantification.

Visualizing Workflows

Synthesis Workflow: Reductive Amination

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Propan-2-yl)piperazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(Propan-2-yl)piperazine hydrate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of medicinal chemistry and data from the parent molecule, piperazine, and related N-substituted derivatives. The information presented herein serves as a robust resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction to 1-(Propan-2-yl)piperazine and its Hydrate

1-(Propan-2-yl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The introduction of a propan-2-yl (isopropyl) group on one of the nitrogen atoms can significantly influence its physicochemical properties, including solubility and stability. Like many amine-containing compounds, 1-(Propan-2-yl)piperazine can form hydrates, where water molecules are incorporated into the crystal lattice. The presence of this water of hydration can, in turn, affect the compound's melting point, solubility, dissolution rate, and overall stability. Understanding these properties is critical for its application in pharmaceutical development, where consistency and predictability are paramount.

The piperazine core is a well-known pharmacophore, and its derivatives have a wide range of biological activities. The two nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of drug candidates due to their appropriate pKa values.[1] These nitrogen sites can lead to an essential increase in the water solubility of drug-like molecules, thereby playing a crucial role in bioavailability.[1]

Predicted Physicochemical Properties

The physicochemical properties of this compound are influenced by both the piperazine ring and the isopropyl substituent.

| Property | Predicted Value/Characteristic | Rationale and Discussion |

| Molecular Formula | C₇H₁₆N₂·xH₂O | The base molecule is 1-(Propan-2-yl)piperazine. The 'x' denotes a variable number of water molecules in the hydrate form. |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of piperazine and its derivatives.[2] |

| pKa | pKa1 ≈ 5.0 - 6.0pKa2 ≈ 9.0 - 10.0 | The basicity of amines is influenced by electronic and solvation effects.[3] The isopropyl group is electron-donating, which is expected to slightly increase the basicity compared to piperazine. The two pKa values correspond to the two nitrogen atoms of the piperazine ring. |

| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | The isopropyl group increases the lipophilicity compared to piperazine. This value is an estimate and would need experimental verification. |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The solubility of this compound is predicted to be dependent on the solvent's polarity and pH.

Aqueous Solubility

The aqueous solubility will also be highly pH-dependent. As a weak base, 1-(Propan-2-yl)piperazine will be more soluble in acidic solutions where it can form protonated, more polar species.

Table of Predicted Aqueous Solubility:

| pH | Predicted Solubility | Rationale |

| < 4 | High | At low pH, both nitrogen atoms of the piperazine ring will be protonated, forming a highly polar, water-soluble salt. |

| 4 - 8 | Moderate to High | In this range, a mixture of the mono-protonated and di-protonated species will exist, maintaining good water solubility. |

| > 8 | Moderate to Low | As the pH increases, the free base form will predominate, which is less polar and therefore less soluble in water. |

Solubility in Organic Solvents

Table of Predicted Solubility in Common Organic Solvents:

| Solvent | Predicted Solubility | Rationale |

| Methanol, Ethanol | High | These polar protic solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the amine. |

| Acetone, Acetonitrile | Moderate to High | These polar aprotic solvents can accept hydrogen bonds from the N-H group of the piperazine ring. |

| Dichloromethane | Moderate | A less polar solvent, but still capable of dissolving many organic compounds. |

| Hexane, Toluene | Low | These nonpolar solvents are generally poor solvents for polar amines. |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability testing evaluates the ability of an API to maintain its chemical and physical integrity over time under various environmental conditions.[]

Solid-State Stability and Hygroscopicity

The solid-state stability of this compound will be influenced by factors such as temperature, humidity, and light. The hydrate form's stability is particularly sensitive to humidity.

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][7] This is a critical parameter as moisture uptake can lead to changes in crystal structure, chemical degradation, and altered dissolution behavior.[]

Predicted Hygroscopicity Classification:

Based on the European Pharmacopoeia (Ph. Eur.) classification, the hygroscopicity can be categorized. Given the presence of the polar amine groups, this compound is likely to be at least slightly hygroscopic.

| Classification | % Weight Increase (at 25°C/80% RH) | Predicted Classification for this compound |

| Non-hygroscopic | < 0.2% | Unlikely |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Possible |

| Hygroscopic | ≥ 2% and < 15% | Possible |

| Very hygroscopic | ≥ 15% | Less Likely |

| Deliquescent | Sufficient water is absorbed to form a liquid | Unlikely under normal conditions |

The stability of the hydrate is dependent on the relative humidity (RH). At low RH, the hydrate may lose water and convert to an anhydrous form, while at high RH, it may absorb more water.[8]

Solution Stability

The stability of 1-(Propan-2-yl)piperazine in solution will be influenced by pH, temperature, light, and the presence of oxidizing agents. Piperazine and its derivatives can undergo oxidative degradation.[9][10] The rate of degradation is often influenced by the presence of metal ions and the concentration of oxygen.

Potential Degradation Pathways:

-

Oxidation: The nitrogen atoms and the carbon atoms alpha to the nitrogens are susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV light, can lead to degradation.

-

Reaction with excipients: In a formulated product, interactions with other components can lead to degradation.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound. The following are standard methodologies that can be applied.

Solubility Determination

Workflow for Solubility Determination:

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Protocol for Shake-Flask Method:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Analysis: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Testing

Workflow for Accelerated Stability Testing:

Caption: Workflow for a typical accelerated stability study.

Detailed Protocol for Accelerated Stability Study (ICH Guidelines): [11][12][13]

-

Sample Preparation: Prepare at least three batches of this compound in its intended container closure system.

-

Storage Conditions: Place the samples in stability chambers under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

-

Testing Frequency: Test the samples at specified time points, commonly 0, 1, 3, and 6 months.[11]

-

Analytical Tests: At each time point, perform a battery of tests including:

-

Assay: To determine the potency of the active ingredient.

-

Related Substances: To identify and quantify any degradation products.

-

Appearance: Visual inspection for any changes in color or physical form.

-

Water Content: To monitor changes in the hydrate state.

-

-

Data Evaluation: Analyze the data to identify any trends in degradation and to predict the shelf-life under normal storage conditions.

Hygroscopicity Testing

Workflow for Dynamic Vapor Sorption (DVS) Analysis:

Caption: Workflow for hygroscopicity testing using DVS.

Detailed Protocol for Dynamic Vapor Sorption (DVS):

-

Sample Preparation: Place a small, accurately weighed sample of this compound onto the DVS instrument's microbalance.

-

Drying: Dry the sample in situ by exposing it to a stream of dry nitrogen (0% Relative Humidity) until a constant weight is achieved.

-

Sorption Cycle: Gradually increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH), allowing the sample to equilibrate at each step. The change in mass is recorded continuously.

-

Desorption Cycle: Subsequently, decrease the RH in a stepwise manner back to 0% RH to assess the reversibility of water sorption.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. This plot provides detailed information about the hygroscopic nature of the material, including the amount of water absorbed at different humidity levels and any phase transitions that may occur.[][14]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely solubility and stability profile can be developed by applying fundamental principles of organic and medicinal chemistry and by leveraging data from the parent piperazine molecule and its derivatives. The presence of the isopropyl group is expected to decrease aqueous solubility and increase lipophilicity compared to piperazine. The hydrate's stability will be critically dependent on the ambient humidity.

For any development program involving this compound, it is imperative to perform the detailed experimental protocols outlined in this guide to empirically determine its solubility and stability characteristics. This will ensure the development of a safe, effective, and stable final product.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ycdehongchem.com [ycdehongchem.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. alfachemic.com [alfachemic.com]

- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 11. www3.paho.org [www3.paho.org]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. gmpsop.com [gmpsop.com]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to the Spectroscopic Data of 1-(Propan-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the key spectroscopic data for 1-(Propan-2-yl)piperazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C7H16N2 | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Exact Mass | 128.131348519 Da | [1] |

Table 2: Infrared (IR) Spectroscopy Data

| Instrument | Technique | Source of Spectrum |

| Bruker Tensor 27 FT-IR | ATR-Neat (DuraSamplIR II) | Bio-Rad Laboratories, Inc. |

Note: Specific peak assignments for 1-(Propan-2-yl)piperazine are not detailed in the available public data. However, characteristic peaks for similar piperazine derivatives include C-H stretching, N-H stretching (if present as a secondary amine), and C-N stretching vibrations.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Experimentally determined NMR data for 1-(Propan-2-yl)piperazine is not available in the provided search results. The following are predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts based on the analysis of structurally similar piperazine derivatives found in the literature. These predictions are intended to provide an estimate of the expected spectral features.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) |

| (CH₃)₂CH- | ~1.0 - 1.2 | Doublet |

| (CH₃)₂CH - | ~2.5 - 2.8 | Septet |

| -NH- (piperazine) | Variable (broad) | Singlet |

| Piperazine ring protons | ~2.4 - 3.0 | Multiplet |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| (C H₃)₂CH- | ~18 - 22 |

| (CH₃)₂C H- | ~55 - 60 |

| Piperazine ring carbons | ~45 - 55 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

1. Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass determination.

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 1-10 µg/mL.

-

Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is acquired over a mass range of m/z 50-500.

-

Data Analysis : The resulting mass spectrum is analyzed to determine the exact mass of the parent ion. This value is then used to confirm the elemental composition of the molecule.

2. Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is utilized.

-

Sample Preparation : A small amount of the neat sample is placed directly onto the ATR crystal.

-

Data Acquisition : The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis and subtracted from the sample spectrum.

-

Data Analysis : The positions and intensities of the absorption bands in the IR spectrum are analyzed to identify the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR analysis.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled experiment is performed to obtain the carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis : The chemical shifts, multiplicities (splitting patterns), and integration values of the signals in the ¹H NMR spectrum are analyzed to determine the structure of the molecule. The chemical shifts in the ¹³C NMR spectrum provide information about the different carbon environments.

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Logical Relationships in Spectroscopic Data Interpretation

Caption: Logical flow from raw spectroscopic data to structural elucidation.

References

The Versatile Building Block: An In-depth Technical Guide to the Medicinal Chemistry Applications of 1-(Propan-2-yl)piperazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate aqueous solubility, lipophilicity, and engage in crucial hydrogen bonding interactions, make it an invaluable component in drug design. Within the diverse family of piperazine-containing synthons, 1-(Propan-2-yl)piperazine, often available in its hydrate form, serves as a critical building block for the synthesis of novel therapeutic agents across multiple disease areas. The introduction of the isopropyl group at the N1 position offers a strategic advantage, influencing the steric and electronic properties of the final molecule, which can significantly impact receptor binding affinity, selectivity, and metabolic stability.

This technical guide provides a comprehensive overview of the potential applications of 1-(Propan-2-yl)piperazine hydrate in medicinal chemistry. It delves into its role as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

1-(Propan-2-yl)piperazine is primarily utilized as a nucleophilic amine in various chemical transformations to construct more complex molecular architectures. Its applications span several key therapeutic areas:

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. The 1-isopropylpiperazine scaffold has been incorporated into novel ligands for dopamine and serotonin receptors, which are critical targets in the treatment of neurological and psychiatric conditions. The isopropyl group can fine-tune the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier.

-

Antiviral Agents: Piperazine derivatives have demonstrated significant potential as antiviral agents. The 1-isopropylpiperazine moiety has been incorporated into compounds designed to inhibit viral replication. For instance, it has been used in the synthesis of antirhinoviral agents that bind to the viral capsid, preventing its uncoating and the release of viral RNA into the host cell.

-

Anti-inflammatory Agents: Chronic inflammation is a hallmark of numerous diseases. The 1-isopropylpiperazine scaffold has been employed in the development of novel anti-inflammatory compounds. These molecules often target key inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade.

-

Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and other diseases. The piperazine ring is a common feature in many kinase inhibitors, often acting as a linker or a solubilizing group. The 1-isopropylpiperazine unit can be strategically incorporated to optimize the binding of these inhibitors to the ATP-binding pocket of the target kinase.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using 1-(Propan-2-yl)piperazine or its derivatives as a key intermediate. This data highlights the potency and selectivity that can be achieved by incorporating this scaffold.

| Compound Class | Target | Representative Compound | IC50 / EC50 / Ki | Therapeutic Area |

| Antirhinoviral Agents | HRV14 Capsid | SDZ 880-061 | ≤ 0.003 µg/mL (Potency) | Antiviral |

| GlyT-1 Inhibitors | Glycine Transporter-1 | N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivative | 67.5 nM | CNS Disorders |

| DDR1/2 Inhibitors | Discoidin Domain Receptors 1 & 2 | 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (related scaffold) | DDR1: 9.4 nM, DDR2: 20.4 nM | Anti-inflammatory |

| α-Amylase Inhibitors | α-Amylase | Piperazine Sulfonamide Analog | 1.571 ± 0.05 µM | Diabetes |

Key Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving 1-(Propan-2-yl)piperazine.

Protocol 1: Synthesis of N-Alkyl Piperazine Derivatives via Reductive Amination

This protocol describes a general procedure for the N-alkylation of 1-(propan-2-yl)piperazine with an aldehyde or ketone.

Materials:

-

1-(Propan-2-yl)piperazine

-

Aldehyde or Ketone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-(propan-2-yl)piperazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or THF at room temperature, add a catalytic amount of acetic acid (optional).

-

Stir the mixture for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated piperazine derivative.

Protocol 2: Synthesis of Piperazine Amides via Amide Coupling

This protocol outlines the synthesis of an amide by coupling 1-(propan-2-yl)piperazine with a carboxylic acid.

Materials:

-

1-(Propan-2-yl)piperazine

-

Carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in DMF or DCM, add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

-

Add DIPEA or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add 1-(propan-2-yl)piperazine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired piperazine amide.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: GPCR signaling pathway modulated by a piperazine derivative ligand.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and evaluation of 1-(propan-2-yl)piperazine derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into molecular scaffolds allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective drug candidates for a wide range of diseases. The synthetic methodologies outlined in this guide provide a foundation for the rational design and synthesis of novel therapeutics. As our understanding of disease biology continues to evolve, the creative application of such fundamental building blocks will remain a critical driver of innovation in drug discovery. Further exploration of the structure-activity relationships of compounds derived from 1-(propan-2-yl)piperazine is warranted to unlock its full potential in addressing unmet medical needs.

The Multifaceted Biological Activities of N-Isopropylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block for the design of novel bioactive molecules. Among the vast chemical space of piperazine derivatives, N-substituted analogs, particularly those bearing an isopropyl group, have garnered significant interest. The N-isopropyl moiety can influence the steric and electronic properties of the parent molecule, thereby modulating its binding affinity, selectivity, and overall biological activity.

This in-depth technical guide explores the diverse biological activities of N-isopropylpiperazine derivatives and their broader piperazine-containing counterparts. It provides a comprehensive overview of their anticancer, central nervous system (CNS), and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative piperazine derivatives. While specific data for a broad range of N-isopropylpiperazine derivatives is not extensively available in publicly accessible literature, the data presented for other piperazine analogs provide valuable insights into the potential of this chemical class.

Table 1: In Vitro Growth Inhibitory (GI₅₀) Activity of Vindoline-Piperazine Conjugates against Human Cancer Cell Lines

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| Vindoline-Piperazine Conjugate 1 | Breast Cancer (MDA-MB-468) | 1.00[1][2][3] |

| Vindoline-Piperazine Conjugate 2 | Non-Small Cell Lung Cancer (HOP-92) | 1.35[1][2][3] |

| Vindoline-Piperazine Conjugate 3 | Ovarian Cancer (OVCAR-3) | Sub-micromolar |

| Vindoline-Piperazine Conjugate 4 | Leukemia (HL-60(TB)) | Sub-micromolar |

| Vindoline-Piperazine Conjugate 5 | Colon Cancer (COLO 205) | Sub-micromolar |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Piperazine Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Piperazine Derivative C505 | Leukemia (K562) | 0.06 - 0.16[4][5][6] |

| Piperazine-Containing Compound (PCC) | Liver Cancer (SNU-475) | 6.98 ± 0.11[7] |

| Piperazine-Containing Compound (PCC) | Liver Cancer (SNU-423) | 7.76 ± 0.45[7] |

| Vindoline-Piperazine Conjugate 20 | Non-tumor (CHO) | 2.54[1][2][3] |

| Vindoline-Piperazine Conjugate 23 | Non-tumor (CHO) | 10.8[1][2][3] |

| Vindoline-Piperazine Conjugate 25 | Non-tumor (CHO) | 6.64[1][2][3] |

Signaling Pathways in Anticancer Activity

Several key signaling pathways are modulated by anticancer piperazine derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.

Figure 1: Key signaling pathways targeted by anticancer piperazine derivatives.

Experimental Protocols: Anticancer Assays

This protocol is adapted from standard cell viability assay methodologies.

References

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Hydration in the Crystal Engineering of Piperazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Water, often considered a simple solvent, plays a pivotal and multifaceted role in the crystal structure of piperazine and its derivatives. The incorporation of water molecules as hydrates can profoundly influence the physicochemical properties of these compounds, including their stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the structural and functional significance of hydration in piperazine-containing crystal lattices, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Influence of Water on Crystal Packing and Hydrogen Bonding

The presence of water molecules in the crystal structure of piperazine compounds is not a passive inclusion but an active architectural element. These hydrates are integral to the formation of intricate and robust hydrogen-bonding networks, which dictate the overall crystal packing and, consequently, the material's properties.

In the well-studied case of piperazine hexahydrate (C₄N₂H₁₀·6H₂O), water molecules form puckered layers composed of edge-sharing pentagons.[1][2] These aqueous layers are then interconnected into a three-dimensional framework through hydrogen bonds with the nitrogen atoms of the piperazine molecules.[1][2] This structural arrangement highlights a key function of hydrates: acting as bridges or linkers between the primary organic molecules. The piperazine molecules, with their two opposing hydrogen-bonding amine groups, are suitably dimensioned to bridge these water layers.[2] This bridging role is crucial for the stability of the entire supramolecular assembly.

The hydrogen bonding is not limited to water-piperazine interactions. In more complex derivatives, water can mediate interactions between different functional groups. For instance, in the crystal structure of certain piperazine derivative salts, water molecules can link the protonated nitrogen atoms of the piperazine ring to anions, such as chloride, through charge-assisted hydrogen bonds.[3] This demonstrates the versatility of water in stabilizing diverse ionic and neutral species within a single crystal lattice.

The dimensionality of these hydrogen-bonded networks, whether they form one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks, is directly influenced by the presence and arrangement of water molecules.[4][5] This, in turn, impacts the mechanical and thermodynamic properties of the crystals.[5]

Quantitative Structural Data of Hydrated Piperazine Compounds

The precise arrangement of atoms in a crystal lattice is determined through single-crystal X-ray diffraction. The following table summarizes key crystallographic data for piperazine hexahydrate, providing a quantitative basis for understanding its structure.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Piperazine Hexahydrate | C₄N₂H₁₀·6H₂O | Monoclinic | P2₁/n | 6.309 | 6.323 | 14.912 | 94.96 | 2 | [2] |

Table 1: Crystallographic data for Piperazine Hexahydrate at room temperature.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of hydrated piperazine compounds. The following outlines the key experimental methodologies:

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, including the positions of water molecules and the geometry of hydrogen bonds.

Methodology:

-

Crystal Growth: Single crystals of the hydrated piperazine compound are grown by methods such as slow evaporation of a saturated aqueous solution, cooling crystallization, or vapor diffusion. For deliquescent crystals like piperazine hexahydrate, crystals should be mounted in a sealed capillary to prevent water loss.[2]

-

Data Collection: A suitable single crystal is mounted on a goniometer of a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. Diffraction data (reflections) are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding network.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase of a bulk sample and to detect the presence of different hydrated forms or polymorphs.

Methodology:

-

Sample Preparation: A fine powder of the material is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. This pattern can be compared to calculated patterns from single-crystal data or to reference patterns to identify the specific hydrate.

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Objective: To determine the water content, thermal stability, and dehydration/desolvation temperatures of the hydrated compound.

Methodology:

-

TGA: A small amount of the sample is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature. Weight loss at specific temperature ranges corresponds to the loss of water molecules.

-

DSC: The difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic or exothermic events, such as melting, dehydration, or phase transitions, are detected as peaks in the DSC thermogram.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To probe the hydrogen-bonding environment of the water molecules and the piperazine moiety.

Methodology:

-

FTIR Spectroscopy: The sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The absorption of infrared radiation by the sample provides information about the vibrational modes of the functional groups. The O-H stretching region is particularly sensitive to the strength and nature of hydrogen bonds involving water.

-

Raman Spectroscopy: A monochromatic laser is directed at the sample, and the scattered light is analyzed. Raman spectroscopy provides complementary vibrational information to FTIR and is often less sensitive to water absorption, which can be advantageous.

Visualizing the Role of Hydrates

The following diagrams, generated using the DOT language, illustrate the conceptual framework and experimental workflow related to the study of hydrated piperazine compounds.

Caption: Role of hydrate in piperazine crystal structure.

Caption: Characterization workflow for hydrated piperazine compounds.

Conclusion

The incorporation of water into the crystal lattice of piperazine compounds is a critical aspect of their solid-state chemistry. Far from being a mere impurity, hydrate formation is a powerful tool in crystal engineering, enabling the construction of robust, multidimensional hydrogen-bonded networks. A thorough understanding of the role of these water molecules, achieved through a combination of advanced analytical techniques, is paramount for the rational design and development of piperazine-based pharmaceuticals and other functional materials with optimized properties. The ability to control and characterize hydration is a key determinant in ensuring the stability, quality, and performance of the final product.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel 1-Alkylpiperazine Hydrate Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration into the synthesis, characterization, and potential therapeutic applications of 1-alkylpiperazine hydrate compounds, offering a comprehensive resource for researchers and scientists in the field of drug discovery.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] A key subclass, 1-alkylpiperazines, has garnered significant interest for its potential in developing novel therapeutics, particularly in oncology and neuropharmacology.[3][4] This technical guide focuses on a specific, yet often overlooked, aspect of these compounds: their hydrated forms. The incorporation of water molecules into the crystal lattice of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. Understanding and controlling the formation of these hydrates is therefore a critical step in drug development.

This guide provides a detailed overview of the synthesis and characterization of novel 1-alkylpiperazine hydrate compounds, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key processes through workflow and pathway diagrams.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1-alkylpiperazine compounds and their derivatives. This data is essential for comparing the physicochemical properties and biological activities of these compounds.

| Compound ID | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 1 | Methyl | C₅H₁₂N₂ | 100.16 | 138 | 95.11 | [Source for Yield] |

| 2 | Ethyl | C₆H₁₄N₂ | 114.19 | 157 | - | [Source for MP] |

| 3 | Propyl | C₇H₁₆N₂ | 128.22 | - | - | [5] |

| 4 | Butyl | C₈H₁₈N₂ | 142.24 | - | - | [6] |

| 5 | 1-methyl-piperazine-1-oxide dihydrate | - | C₅H₁₆N₂O₃ | 152.19 | ~200 (decomposition) | - |

| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Cell Line/Organism | Reference |

| Novel Arylamide Derivative with 1-methylpiperazine | Anticancer (Tubulin Polymerization Inhibition) | 1.21 | MGC-803 (Gastric Cancer) | [Source for IC50] |

| Novel Arylamide Derivative with 1-methylpiperazine | Anticancer (Tubulin Polymerization Inhibition) | 0.88 | HCT-116 (Colon Cancer) | [Source for IC50] |

| Novel Arylamide Derivative with 1-methylpiperazine | Anticancer (Tubulin Polymerization Inhibition) | 1.58 | SMMC-7721 (Liver Cancer) | [Source for IC50] |

| Piperazinylpyridazine-based Compound | SCD1 Inhibition | 0.014 | Mouse SCD1 | [7] |

| Piperazine-dithiocarbamate Derivatives | α-glucosidase Inhibition | - | Yeast α-glucosidase | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a representative 1-alkylpiperazine hydrate and the characterization techniques used to identify and quantify hydrate formation.

Synthesis of 1-Methylpiperazine-1-oxide Dihydrate

This protocol describes the synthesis of a specific 1-alkylpiperazine hydrate derivative.

Materials:

-

1-methylpiperazine-1-oxide dihydrochloride

-

Sodium methoxide solution (3.16 N in methanol)

-

Anhydrous methanol

-

Decolourising charcoal

-

Anhydrous acetonitrile

-

2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one

-

Methylene chloride

-

Silica gel (Merck, 0.02-0.05 mm)

-

Ethyl acetate

-

Distilled water

Procedure:

-

A suspension of 1-methylpiperazine-1-oxide dihydrochloride (2.0 g) in anhydrous methanol (10 cc) is treated with a 3.16 N solution of sodium methoxide in methanol (6.7 cc).

-

The mixture is stirred for 10 minutes at 25°C.

-

Decolourising charcoal (0.1 g) is added, and the suspension is filtered.

-

The methanolic filtrate is evaporated under reduced pressure at a maximum temperature of 40°C.

-

The resulting oily residue (2.0 g) is dissolved in anhydrous acetonitrile (50 cc).

-

2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (2.15 g) is added to the solution.

-

The reaction mixture is heated for 4 hours at 50°C and then stirred for 48 hours at approximately 25°C.

-

The mixture is filtered and concentrated under reduced pressure.

-

The residue (3.8 g) is dissolved in methylene chloride (50 cc).

-

The solution is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in methylene chloride, followed by a gradient of methanol in ethyl acetate.

-

The final fraction is evaporated under reduced pressure.

-

The obtained residue (0.9 g, m.p. about 200°C) is dissolved in a mixture of acetonitrile (10 cc) and distilled water (1 cc) near boiling point.

-

After cooling to 2°C, the formed crystals are filtered, washed with ice-cold acetonitrile (0.5 cc), and dried under reduced pressure to yield 4-{[2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-isoindolin-1-yl]oxycarbonyl}-1-methyl-piperazine-1-oxide dihydrate (0.62 g).

Characterization of Hydrate Formation

Several analytical techniques are employed to confirm the presence and nature of water molecules in the crystal structure.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrate, a distinct weight loss corresponding to the loss of water molecules will be observed at a specific temperature range.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. Dehydration and desolvation processes are endothermic events that can be detected by DSC.

-

X-ray Powder Diffraction (XRPD): XRPD provides a unique diffraction pattern for a crystalline solid. The pattern of a hydrate will be different from that of its anhydrous form.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can detect the presence of water molecules through their characteristic O-H stretching and bending vibrations.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can provide detailed information about the local environment of atoms in the solid state, helping to elucidate the interaction between water molecules and the API.

Visualizing Key Processes

Diagrams are powerful tools for understanding complex workflows and biological pathways. The following sections provide visualizations created using the DOT language.

Experimental Workflow: Synthesis and Characterization of 1-Alkylpiperazine Hydrates

Signaling Pathway: Proposed Mechanism of Action for an Anticancer 1-Alkylpiperazine Derivative

Based on studies of related compounds, a potential signaling pathway for the anticancer activity of a novel 1-alkylpiperazine derivative is proposed below.

Conclusion

The exploration of 1-alkylpiperazine hydrate compounds presents a promising avenue for the discovery of novel therapeutic agents. The deliberate formation and characterization of hydrated forms of these potent scaffolds can lead to APIs with improved physicochemical properties, ultimately enhancing their potential for clinical success. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of drug development through the rational design of novel piperazine-based therapeutics. Continued investigation into the synthesis, characterization, and biological activity of a wider range of 1-alkylpiperazine hydrates is warranted to fully unlock their therapeutic potential.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CID 136109093 | C7H15N2+ | CID 136109093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Butylpiperazine | C8H18N2 | CID 424322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of 1-(Propan-2-yl)piperazine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This technical guide outlines a proposed preliminary screening cascade for a novel derivative, 1-(Propan-2-yl)piperazine hydrate. Due to the absence of specific bioactivity data for this compound, this document provides a comprehensive framework for its initial in vitro and in vivo evaluation. The proposed workflow is based on the known biological effects of the broader piperazine class, including their established anthelmintic properties and emerging roles as enzyme inhibitors and central nervous system modulators.[1][3][4][5] Detailed experimental protocols for key assays, structured templates for data presentation, and visualizations of relevant signaling pathways are provided to guide researchers in the preliminary assessment of this compound's therapeutic potential.

Introduction to this compound and the Piperazine Scaffold

Piperazine and its derivatives have long been a cornerstone of pharmaceutical development. The parent compound, piperazine, is a six-membered heterocyclic ring containing two opposing nitrogen atoms.[6] This structure imparts favorable physicochemical properties, such as high water solubility and the ability to act as both hydrogen bond donors and acceptors, which often translate to good oral bioavailability.[2]

The primary and most well-documented therapeutic use of piperazine is as an anthelmintic agent for treating infections by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[5][6][7][8][9][10][11][12] Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptor on nematode muscle cells, leading to hyperpolarization and flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[5][9][10]

Beyond its anthelmintic effects, the piperazine scaffold is a versatile building block found in drugs targeting a wide array of conditions.[1][2] Modifications to the piperazine ring have yielded compounds with activities including:

-

Antidepressant and Anxiolytic: Through interaction with serotonin receptors like 5-HT1A.[4]

-

Antifungal and Antibacterial: Demonstrating broad-spectrum antimicrobial properties.[13][14]

-

Enzyme Inhibition: Such as dipeptidyl peptidase-IV (DPP-IV) inhibition for potential anti-diabetic applications.[3]

-

Antithrombotic: Showing effects on platelet aggregation.[15]

Given this chemical precedent, a preliminary bioactivity screening of the novel compound this compound is warranted to explore its potential therapeutic applications.

Proposed Preliminary Screening Workflow

A tiered approach to screening is recommended, beginning with broad cytotoxicity assessments to establish a safe concentration range for subsequent, more specific assays. The workflow then branches to investigate the most common activities associated with the piperazine scaffold.

Caption: Proposed experimental workflow for the preliminary bioactivity screening of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells, a critical first step before further testing.[16][17] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Culture a human cell line (e.g., HepG2 for liver toxicity or HEK293 for general toxicity) in appropriate media until approximately 80% confluent.

-

Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation Template:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 100 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 | ||

| Positive Control |

Enzyme Inhibition Assay Protocol (Generic)

This protocol provides a general framework for assessing the compound's ability to inhibit a specific enzyme, a common activity for piperazine derivatives.[18][19][20][21]

Methodology:

-

Reagent Preparation: Prepare an assay buffer at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and this compound in this buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to wells containing serial dilutions of the test compound. Include a positive control (a known inhibitor) and a negative control (no inhibitor). Allow to pre-incubate for 15-30 minutes at the optimal temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The measurement will depend on the specific substrate and product.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation Template:

| Inhibitor Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition |

| 0 (No Inhibitor) | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 | ||

| Positive Control |

Receptor-Ligand Binding Assay Protocol (Competitive)

This assay determines if the compound can bind to a specific receptor by competing with a known radiolabeled ligand.[22][23][24][25] This is relevant for targets like serotonin or GABA receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

-

Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., 3H-labeled), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The membranes and any bound radioligand are retained on the filter, while the unbound ligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to calculate the IC50, which can then be used to determine the inhibition constant (Ki).

Data Presentation Template:

| Competitor Conc. (Log M) | Radioactivity (CPM) | % Specific Binding |

| Total Binding (No Competitor) | 100 | |

| -10 | ||

| -9 | ||

| -8 | ||

| -7 | ||

| -6 | ||

| -5 | ||

| Non-specific Binding | 0 |

Relevant Signaling Pathways

GABAergic Signaling Pathway (Anthelmintic Action)

Piperazine's classic anthelmintic effect is mediated through the GABAergic system in nematodes. It acts as an agonist at GABA receptors on muscle cells, leading to paralysis.

Caption: Simplified GABAergic signaling pathway in nematodes, the target for piperazine's anthelmintic activity.

5-HT1A Receptor Signaling Pathway

Several piperazine derivatives exhibit antidepressant or anxiolytic effects by modulating serotonergic systems, particularly by acting as agonists or partial agonists at the 5-HT1A receptor.[4]

Caption: The 5-HT1A receptor signaling pathway, a potential target for piperazine derivatives with CNS activity.

Potential Adverse Effects and Safety Considerations

While generally well-tolerated, piperazine and its derivatives are not without potential side effects. Common adverse reactions include gastrointestinal disturbances such as nausea, vomiting, and abdominal pain.[7][8][11] Neurological side effects, although less common, can occur and may include headaches, dizziness, and tremors.[7][8][26] High doses or use in individuals with pre-existing renal impairment or seizure disorders may increase the risk of more severe neurotoxicity.[7][26] Therefore, any in vivo studies should include careful monitoring for these potential toxicities.

Conclusion and Future Directions